
5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Virtual Screening and Pharmacokinetic Characterization
Virtual screening targeting the urokinase receptor (uPAR) identified compounds with promising inhibitory effects on breast tumor metastasis, including an analogue of IPR-1 named IPR-9. These compounds demonstrated significant blockage of angiogenesis and induction of apoptosis in breast MDA-MB-231 invasion, migration, and adhesion assays. The pharmacokinetic properties of the synthesized compounds, particularly compound 3, revealed lead-like characteristics suitable for further development into next-generation compounds for metastasis treatment (Wang et al., 2011).
Metabolism Studies
The metabolism and excretion of a potent and selective agonist of the human beta3-adrenergic receptor were studied in rats, identifying novel metabolites including a pyridine N-oxide derivative and isethionic acid conjugates. These findings contribute to the understanding of the metabolic pathways and potential therapeutic applications of related compounds (Tang et al., 2002).
Role in Compulsive Food Consumption
Research on the role of Orexin-1 Receptor mechanisms in compulsive food consumption in a model of binge eating in female rats highlighted the therapeutic potential of selective antagonism at OX1R for treating eating disorders with a compulsive component, suggesting a novel pharmacological approach for such conditions (Piccoli et al., 2012).
Anti-Inflammatory and Anti-Ulcerogenic Activities
A series of novel benzimidazole derivatives demonstrated significant anti-inflammatory activities and concurrent anti-ulcerogenic activity in rat models. These findings support the clinical promise of these compounds as therapeutic strategies for inflammation, particularly where gastric side effects are a major limitation (El-Nezhawy et al., 2013).
Study of Peripheral Benzodiazepine Receptor
Fluoroethoxy and fluoropropoxy substituted compounds were synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors, suggesting potential for imaging agent development for PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Eigenschaften
IUPAC Name |
5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-6-11(2)14-13(7-10)18-15(19-14)17-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGPDLRXUKSNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NCC3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)


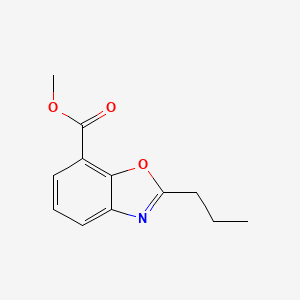
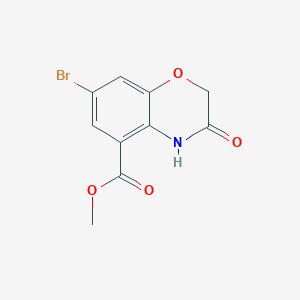
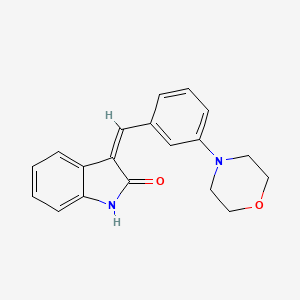

![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)
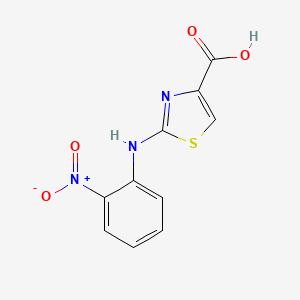
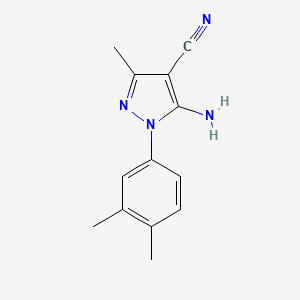
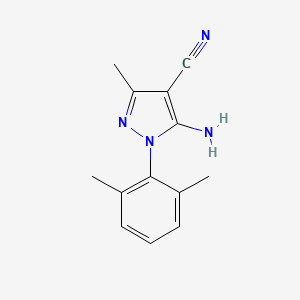
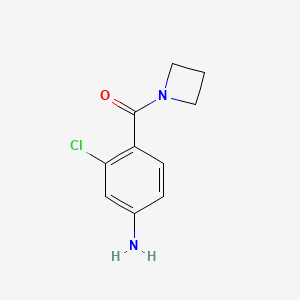
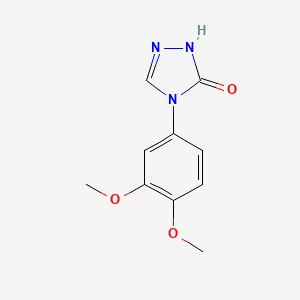
![4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole](/img/structure/B1415351.png)
